7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl and dimethoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a catalyst such as acetic acid to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent-free conditions, or environmentally friendly solvents such as ethanol. The reaction times and temperatures are carefully controlled to ensure the efficient formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include:
- 6-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O2/c1-24-17-9-8-14(10-18(17)25-2)16-11-15(13-6-4-3-5-7-13)22-19-20-12-21-23(16)19/h3-12,16H,1-2H3,(H,20,21,22) |
InChI Key |
ZDXYXGYQOMEIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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